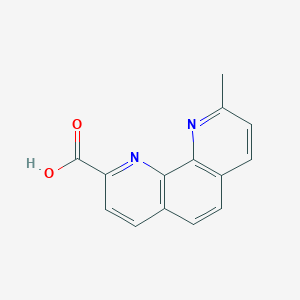
9-Methyl-1,10-phenanthroline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-1,10-phenanthroline-2-carboxylic acid is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its unique structure, which includes a phenanthroline core substituted with a methyl group at the 9th position and a carboxylic acid group at the 2nd position. The phenanthroline core is a planar, aromatic system that is often used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 9-methyl-1,10-phenanthroline-2-carboxylic acid involves the oxidation of commercially available neocuproine (2,9-dimethyl-1,10-phenanthroline). This oxidation process can be carried out using various oxidizing agents under mild reaction conditions . Another method involves the hydrolysis of ester or nitrile groups, although this approach may lead to unexpected products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-1,10-phenanthroline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be synthesized through the oxidation of neocuproine.
Substitution: The phenanthroline core can participate in nucleophilic substitution reactions, where the carboxylic acid group can be modified.
Common Reagents and Conditions
Oxidizing Agents: Used in the synthesis of the compound from neocuproine.
Alkaline Conditions: Employed in the hydrolysis of ester or nitrile groups to obtain the carboxylic acid derivative.
Major Products
Applications De Recherche Scientifique
9-Methyl-1,10-phenanthroline-2-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-methyl-1,10-phenanthroline-2-carboxylic acid primarily involves its ability to chelate metal ions. The phenanthroline core provides a planar, aromatic system that can coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical and biological processes, depending on the specific metal ion and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: The parent compound, which lacks the methyl and carboxylic acid substituents.
Neocuproine (2,9-Dimethyl-1,10-phenanthroline): A closely related compound with two methyl groups at the 2nd and 9th positions.
1,10-Phenanthroline-2,9-dicarboxylic acid: A derivative with carboxylic acid groups at both the 2nd and 9th positions.
Uniqueness
9-Methyl-1,10-phenanthroline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 9th position and the carboxylic acid group at the 2nd position enhances its ability to form stable metal complexes and participate in various chemical reactions .
Propriétés
Formule moléculaire |
C14H10N2O2 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
9-methyl-1,10-phenanthroline-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c1-8-2-3-9-4-5-10-6-7-11(14(17)18)16-13(10)12(9)15-8/h2-7H,1H3,(H,17,18) |
Clé InChI |
SWLPAJQFUUUEPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















